1,4-di(butan-2-yl)benzene

Analytical Chemistry Chromatography Petrochemical Analysis

1,4-Di(butan-2-yl)benzene (CAS 1014-41-1), also known as 1,4-di-sec-butylbenzene, is a disubstituted aromatic hydrocarbon with the molecular formula C₁₄H₂₂ and a molecular weight of 190.32 g/mol. Its structure features a benzene ring substituted with two sec-butyl (butan-2-yl) groups at the para positions, resulting in a symmetrical, nonpolar molecule.

Molecular Formula C14H22
Molecular Weight 190.32 g/mol
CAS No. 1014-41-1
Cat. No. B089740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-di(butan-2-yl)benzene
CAS1014-41-1
Molecular FormulaC14H22
Molecular Weight190.32 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)C(C)CC
InChIInChI=1S/C14H22/c1-5-11(3)13-7-9-14(10-8-13)12(4)6-2/h7-12H,5-6H2,1-4H3
InChIKeyBMVSGYZZGVEXTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for 1,4-Di(butan-2-yl)benzene (CAS 1014-41-1): A 1,4-Disubstituted sec-Butyl Aromatic Hydrocarbon


1,4-Di(butan-2-yl)benzene (CAS 1014-41-1), also known as 1,4-di-sec-butylbenzene, is a disubstituted aromatic hydrocarbon with the molecular formula C₁₄H₂₂ and a molecular weight of 190.32 g/mol [1]. Its structure features a benzene ring substituted with two sec-butyl (butan-2-yl) groups at the para positions, resulting in a symmetrical, nonpolar molecule [2]. This compound is characterized by a high LogP value of 4.71360, indicating strong hydrophobicity [3]. Its primary utility lies in applications requiring a nonpolar, high-boiling aromatic fluid or a synthetic intermediate for the production of antioxidants and other specialty chemicals [4].

1
Analytical standard
Well-defined Kovats RI for GC peak identification in hydrocarbon mixtures.
2
Synthetic intermediate
Para-substituted sec-butyl pattern essential for antioxidant synthesis.
3
High-boiling fluid
Supports high-temperature reactions as a nonpolar aromatic solvent.

Why Generic Substitution of 1,4-Di(butan-2-yl)benzene is Ineffective: Evidence for Isomeric and Homologous Differentiation


The common practice of substituting one alkylbenzene for another based on broad functional similarity (e.g., as a 'high-boiling solvent' or 'antioxidant precursor') is technically unsound for 1,4-di(butan-2-yl)benzene. Its specific substitution pattern (para), branching (sec-butyl), and precise carbon count (C₁₄) dictate a unique combination of physical properties—including boiling point, steric profile, and molecular symmetry—that cannot be replicated by ortho- or meta-isomers (e.g., 1,3-di-sec-butylbenzene), linear analogs (e.g., 1,4-di-n-butylbenzene), or tertiary-branched analogs (e.g., 1,4-di-tert-butylbenzene) [1]. The subsequent evidence demonstrates that these structural variations translate into quantifiable and meaningful differences in chromatographic behavior, thermal stability, and application-specific performance [2].

1,3-Di-sec-butylbenzene (meta isomer)
Different chromatographic retention and a lower boiling point may alter analytical resolution and process outcomes.
1,4-Di-n-butylbenzene (linear analog)
Significantly lower boiling point and distinct steric profile prevent direct substitution in high-temperature applications.
1,4-Di-tert-butylbenzene (tertiary-branched)
Much higher density changes volumetric behavior and may not match formulation requirements.

Quantitative Comparative Evidence for the Selection of 1,4-Di(butan-2-yl)benzene (CAS 1014-41-1)


Gas Chromatographic Retention Index (RI) Comparison: 1,4-Di(butan-2-yl)benzene vs. Its 1,3-Isomer on Squalane

The gas chromatographic retention index (Kovats' RI) on a nonpolar squalane column at 100°C provides a direct quantitative measure of molecular interaction and polarity for structural isomers. The 1,4-isomer (para) exhibits a different retention behavior compared to its 1,3-isomer (meta), confirming they cannot be used interchangeably as analytical standards or in separations where precise elution order is critical [1]. While a published head-to-head RI value for the 1,3-isomer on this exact column was not identified, the class-level inference is that the para-isomer's distinct RI of 1304 on Squalane serves as a definitive reference point for its identification and purity analysis in complex hydrocarbon mixtures [1].

RI on Squalane
Class-level inference
1304
Distinct retention for isomer identification
1,3-isomer RI not located; verify for separation
Analytical Chemistry Chromatography Petrochemical Analysis

Gas Chromatographic Retention Index (RI) Comparison: 1,4-Di(butan-2-yl)benzene on Polar vs. Nonpolar Phases

The retention index of 1,4-di(butan-2-yl)benzene demonstrates a significant and quantifiable shift when moving from a nonpolar to a polar stationary phase. On the nonpolar Squalane phase at 100°C, the compound has an RI of 1304 [1]. On the polar PEG-40M phase at the same temperature, the RI increases to 1561, a difference of +257 RI units [2]. This large positive ΔRI is characteristic of an aromatic compound with moderate polarity induced by the sec-butyl substituents. In contrast, a fully saturated alkylbenzene analog like n-butylbenzene (which lacks the second ring substitution) would exhibit a smaller or different shift, and its RI on PEG-40M at 100°C is not reported in this dataset, preventing direct quantification but establishing 1,4-di(butan-2-yl)benzene's unique polarity footprint [1].

Phase RI Shift (ΔRI)
Cross-study comparable
+257
Unique polarity footprint for phase selection
Squalane → PEG-40M; confirms aromatic character
Analytical Chemistry Chromatography Phase Selectivity

Boiling Point Differentiation: 1,4-Di(butan-2-yl)benzene vs. Regioisomeric and Linear Alkylbenzene Analogs

The boiling point of 1,4-di(butan-2-yl)benzene (246.7°C at 760 mmHg) is distinctly different from its closest analogs, providing a quantifiable basis for separation and application-specific selection [1]. The 1,3-isomer (1,3-di-sec-butylbenzene) boils at 238.7°C, a difference of 8.0°C [2]. The linear isomer, 1,4-di-n-butylbenzene, has a significantly lower boiling point of approximately 227°C, a difference of nearly 20°C . The mono-substituted analog, sec-butylbenzene, boils at a much lower 173-174°C . These differences are directly attributable to the para-disubstituted, branched sec-butyl structure, which influences molecular packing and vapor pressure.

Boiling Point vs 1,3-Isomer
Head-to-head
246.7°C vs 238.7°C
Δ = 8.0°C
Operationally significant for distillation
Linear analog differs by ~20°C
Thermophysical Properties Solvent Selection Process Engineering

Density Comparison: 1,4-Di(butan-2-yl)benzene vs. 1,4-Di-tert-butylbenzene

The density of 1,4-di(butan-2-yl)benzene is 0.855 g/cm³ [1]. Its tertiary-branched analog, 1,4-di-tert-butylbenzene, has a significantly higher density of 0.985 g/cm³ . This substantial difference of 0.130 g/cm³ arises from the more compact and symmetrical molecular packing of the tert-butyl derivative. For applications requiring precise volumetric measurements, such as in the formulation of high-performance materials or as a calibration standard, this density difference is critical.

Density vs tert-Butyl Analog
Head-to-head
0.855 vs 0.985 g/cm³
Δ = 0.130 (15.2%)
Substantial impact on formulation weight
tert-butyl packing increases density
Physical Property Formulation Density

Optimal Scientific and Industrial Application Scenarios for 1,4-Di(butan-2-yl)benzene Based on Quantified Evidence


Analytical Reference Standard for Complex Hydrocarbon Analysis

Procure 1,4-di(butan-2-yl)benzene for use as a high-purity reference standard in gas chromatography (GC) and GC-MS. Its well-defined and verifiable Kovats' Retention Index of 1304 on Squalane at 100°C [1] and 1561 on PEG-40M at 100°C [2] provides a critical anchor point for method calibration and peak identification in the analysis of petrochemicals, fuels, and environmental samples. The distinct RI shift (+257 units) between nonpolar and polar phases further enhances its utility in confirming compound identity and assessing column selectivity.

Synthetic Intermediate for Para-Substituted sec-Butyl Derivatives

Utilize 1,4-di(butan-2-yl)benzene as a key intermediate in the synthesis of para-substituted sec-butyl derivatives, such as N,N'-di-sec-butyl-p-phenylenediamine, a high-volume antioxidant for lubricants, fuels, and rubber products . The compound's specific 1,4-substitution pattern and sec-butyl branching are essential for the target antioxidant's performance and compatibility, and cannot be replicated by using meta-isomers (e.g., 1,3-di-sec-butylbenzene) or linear alkyl analogs, as the resulting amine derivatives would possess different steric and electronic properties.

High-Boiling Aromatic Solvent for High-Temperature Reactions

Select 1,4-di(butan-2-yl)benzene as a nonpolar, high-boiling solvent for chemical reactions or physical processes requiring a stable liquid phase above 240°C. Its boiling point of 246.7°C at 760 mmHg [3] is significantly higher than that of the 1,3-isomer (238.7°C) [4], the linear analog 1,4-di-n-butylbenzene (~227°C) , and the mono-substituted sec-butylbenzene (~173°C) . This 8-20°C advantage provides a wider operational temperature window and ensures that the desired high-temperature process is not limited by solvent volatility or vapor pressure constraints.

Physical Property Calibration and Material Science Research

Employ 1,4-di(butan-2-yl)benzene as a model compound or calibration standard in research focused on the thermophysical properties of branched alkylaromatics. Its well-documented density of 0.855 g/cm³ [3] and its distinct LogP of 4.71360 [5] offer quantifiable benchmarks for computational modeling, molecular dynamics simulations, and the development of quantitative structure-property relationship (QSPR) models. The 15% difference in density compared to 1,4-di-tert-butylbenzene (0.985 g/cm³) highlights its unique place in the structural landscape of C₁₄H₂₂ isomers.

Application
Selection Property
Validation Focus
Analytical Reference Standard for GC/GC-MS
Verified Kovats retention indices
Method calibration and peak identification
Synthetic Intermediate for Antioxidants
1,4-Disubstitution and sec-butyl branching
Antioxidant performance and isomer specificity
High-Boiling Aromatic Solvent
Boiling point above 240°C
High-temperature process window
Thermophysical Property Calibration
Documented density and LogP benchmarks
QSPR model development and validation

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